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hGLP-2(3-33,M10Y) -

hGLP-2(3-33,M10Y)

Catalog Number: EVT-10959627
CAS Number:
Molecular Formula: C160H242N40O54
Molecular Weight: 3589.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

hGLP-2(3-33,M10Y) is a modified analog of glucagon-like peptide-2, which is a 33 amino acid gastrointestinal hormone involved in various physiological processes, particularly in the regulation of intestinal growth and function. The modification involves substituting methionine at position 10 with tyrosine, enhancing the compound's pharmacological properties. This peptide has garnered attention for its potential therapeutic applications, particularly in treating intestinal diseases due to its improved stability and receptor affinity compared to native glucagon-like peptide-2.

Source and Classification

hGLP-2(3-33,M10Y) is derived from the natural glucagon-like peptide-2 sequence, specifically the truncated form hGLP-2(3-33). The modification (M10Y) allows for oxidative iodination, facilitating the development of radioligands for receptor studies. This compound falls under the category of peptide hormones and is classified as a glucagon-like peptide receptor agonist/antagonist based on its functional properties in receptor interactions.

Synthesis Analysis

Methods

The synthesis of hGLP-2(3-33,M10Y) typically involves solid-phase peptide synthesis techniques. The incorporation of the M10Y substitution is achieved through selective amino acid coupling methods, ensuring that the modified residue is correctly positioned within the peptide chain.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid, followed by sequential addition of protected amino acids using coupling reagents.
  2. Deprotection: After synthesis, protecting groups are removed under mild acidic or basic conditions to yield the free peptide.
  3. Purification: The crude product undergoes high-performance liquid chromatography to isolate pure hGLP-2(3-33,M10Y).
  4. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized compound.
Molecular Structure Analysis

Structure

hGLP-2(3-33,M10Y) retains the core structure of glucagon-like peptide-2 but features a modified side chain at position 10. This structural alteration influences its interaction with receptors.

Data

The molecular formula for hGLP-2(3-33,M10Y) can be represented as C₁₆H₁₉N₃O₄S, with a molecular weight of approximately 349.39 g/mol. The three-dimensional conformation plays a critical role in its biological activity, particularly in receptor binding affinity.

Chemical Reactions Analysis

Reactions

hGLP-2(3-33,M10Y) participates in various biochemical reactions primarily involving its interaction with glucagon-like peptide receptors. These interactions can lead to downstream signaling events such as cyclic adenosine monophosphate production.

Technical Details

  1. Binding Assays: Kinetic binding experiments reveal that hGLP-2(3-33,M10Y) exhibits high affinity for human glucagon-like peptide receptors.
  2. Functional Assays: Agonistic or antagonistic properties are assessed through luminescence-based assays measuring cyclic adenosine monophosphate levels in response to receptor activation.
Mechanism of Action

The mechanism of action for hGLP-2(3-33,M10Y) involves binding to the glucagon-like peptide receptor, leading to activation of intracellular signaling pathways that promote intestinal growth and function.

Process

  1. Receptor Binding: Upon administration, hGLP-2(3-33,M10Y) binds to the glucagon-like peptide receptor on target cells.
  2. Signal Transduction: This binding activates G-proteins, which subsequently stimulate adenylate cyclase activity, increasing cyclic adenosine monophosphate levels.
  3. Physiological Effects: Enhanced cyclic adenosine monophosphate levels lead to various biological effects, including increased intestinal epithelial cell proliferation and improved nutrient absorption.
Physical and Chemical Properties Analysis

Physical Properties

hGLP-2(3-33,M10Y) is typically characterized by:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  1. Stability: The M10Y modification enhances the stability of hGLP-2(3-33), making it less susceptible to enzymatic degradation.
  2. pH Sensitivity: The compound remains stable across a physiological pH range (approximately pH 7.4).
Applications

hGLP-2(3-33,M10Y) has several scientific applications:

  1. Pharmacological Research: It serves as a tool for studying glucagon-like peptide receptor signaling pathways and their roles in gastrointestinal physiology.
  2. Therapeutic Development: Due to its enhanced pharmacokinetic properties, it is being explored as a potential treatment for intestinal diseases such as short bowel syndrome or inflammatory bowel disease.
  3. Diagnostic Tools: The radiolabeled forms of this compound can be used in imaging studies to assess receptor expression and functionality in various tissues.
Introduction: GLP-2 Receptor System & Research Imperatives

Physiological Significance of Endogenous GLP-2 Signaling Pathways

GLP-2(1-33) exerts pleiotropic effects through GLP-2R activation, with profound implications for gastrointestinal and systemic physiology:

  • Intestinal Trophism: GLP-2 enhances mucosal epithelial proliferation, inhibits enterocyte apoptosis, and increases intestinal blood flow, promoting adaptive gut growth and function. These actions are mediated primarily through receptors localized to subepithelial myofibroblasts and enteric neurons rather than directly on epithelial cells [3] [7].
  • Bone Metabolism Regulation: GLP-2 exhibits circadian rhythmicity in its suppression of bone resorption. Postprandial GLP-2 secretion correlates with decreased serum carboxy-terminal telopeptide of type I collagen (CTX), a marker of osteoclast activity. This gut-bone axis represents a nutrient-sensing mechanism protecting skeletal integrity [10].
  • Central Nervous System Actions: GLP-2R expressed in hypothalamic proopiomelanocortin (POMC) neurons modulates gastric emptying and food intake via melanocortin-4 receptor (MC4R)-dependent pathways. Genetic ablation of GLP-2R in POMC neurons results in hyperphagia and accelerated gastric emptying [4].

Table 1: Physiological Functions of Endogenous GLP-2 Signaling

Target SystemPrimary ActionsReceptor LocalizationKey Biomarkers
GastrointestinalMucosal growth, blood flow enhancement, barrier functionSubepithelial myofibroblasts, enteric neuronsVillus height, crypt depth, hexose transport
SkeletalSuppression of bone resorptionOsteoclasts (indirect)Serum CTX, osteocalcin
Central NervousAppetite suppression, gastric emptying regulationHypothalamic POMC neuronsFood intake, gastric emptying rate

Metabolic Fragility of Native GLP-2(1-33) and DPP-IV-Mediated Degradation

Native GLP-2(1-33) exhibits extremely short plasma half-life (<7 minutes) due to rapid enzymatic cleavage by dipeptidyl peptidase IV (DPP-IV):

  • Cleavage Mechanism: DPP-IV catalyzes hydrolysis of the Ala²-Asp³ peptide bond, generating the truncated metabolite GLP-2(3-33) as the predominant circulating form within minutes post-secretion [3] [9].
  • Structural Vulnerability: The Ala² residue confers susceptibility to DPP-IV, a limitation shared with GLP-1 and other incretin peptides. This truncation abolishes the N-terminal histidine (His¹), which structural studies reveal penetrates deeply into the GLP-2R transmembrane core to stabilize the active receptor conformation [5].
  • Functional Consequences: Truncation reduces receptor activation potency by >100-fold compared to GLP-2(1-33). Continuous DPP-IV-mediated degradation necessitates pharmacological interventions (e.g., lipidation, DPP-IV-resistant analogs) to achieve sustained receptor activation for therapeutic applications [2] [9].

GLP-2(3-33) as a Biologically Active Metabolite: Partial Agonism and Antagonism

Contrary to initial assumptions as a silent metabolite, GLP-2(3-33) displays complex and context-dependent pharmacological properties:

  • Partial Agonist Activity: In cAMP accumulation assays, GLP-2(3-33) exhibits reduced efficacy (~30-50% of maximal GLP-2(1-33) response) with moderate potency (EC₅₀ ≈ 5.8 nM). This suggests residual capacity to induce Gαs-coupled signaling despite N-terminal truncation [9].
  • Competitive Antagonism: At higher concentrations or during prolonged exposure, GLP-2(3-33) competitively inhibits GLP-2(1-33)-induced receptor activation. Binding studies reveal a 7.5% receptor affinity relative to the native peptide (IC₅₀ = 41 nM vs. 3.1 nM for GLP-2(1-33)) [3] [9].
  • Metabolic Consequences: Chronic administration of GLP-2(3-33) exacerbates hepatic lipid accumulation and dyslipidemia in high-fat diet models, suggesting interference with endogenous GLP-2's metabolic regulatory functions [9].

Table 2: Pharmacological Profile of GLP-2(3-33) vs. GLP-2(1-33)

ParameterGLP-2(1-33)GLP-2(3-33)Functional Implication
Receptor Binding Affinity (IC₅₀)3.1 nM41 nM7.5% affinity of native peptide
cAMP Potency (EC₅₀)0.5-1.0 nM5.8 nMReduced Gαs activation efficiency
Intrinsic ActivityFull agonistPartial agonist (~30-50% max)Context-dependent signaling bias
In Vivo StabilityMinutesHoursSustained receptor occupancy

Rationale for Radioligand Development in GLP-2 Receptor Pharmacology

Critical knowledge gaps in GLP-2R biology necessitate advanced molecular probes:

  • Receptor Distribution Ambiguity: Early immunohistochemical studies yielded conflicting results due to antibody nonspecificity. Autoradiographic mapping requires high-affinity, receptor-selective radioligands validated in knockout tissues [3].
  • Binding Kinetic Analysis: The temporal dynamics of ligand-receptor interaction (association/dissociation rates) remain uncharacterized for GLP-2R, limiting understanding of signaling duration and metabolite effects [3] [6].
  • Ligand-Receptor Structure-Function: Cryo-EM structures reveal that GLP-2 engages GLP-2R through a three-segment binding mechanism where the N-terminal His¹ forms polar contacts with H²⁶⁸³.³⁷ and hydrophobic interactions with V²⁷¹³.⁴⁰. Loss of this interaction in metabolites fundamentally alters activation kinetics [5].

Research Objectives for hGLP-2(3-33,M10Y) as a Molecular Probe

The tyrosine-substituted analog hGLP-2(3-33,M10Y) addresses specific methodological limitations:

  • Radiolabeling Platform: Methionine-10 substitution with tyrosine introduces a phenol group amenable to oxidative iodination (¹²⁵I), creating a high-specific-activity radioligand without perturbing the peptide's receptor interaction domain [1] [6].
  • Metabolite Mimicry: Retains the truncated N-terminus of GLP-2(3-33), enabling direct investigation of metabolite-receptor binding kinetics and functional selectivity compared to native GLP-2 [3] [6].
  • Research Applications:
  • Receptor Localization: Autoradiography in intestinal tissues identifies GLP-2R⁺ subepithelial myofibroblasts as primary binding sites, validated by co-localization with anti-GLP-2R antibodies and absence of signal in Glp2r⁻/⁻ mice [3].
  • Binding Characterization: Kinetic analyses reveal distinct on/off rates for [¹²⁵I]-hGLP-2(3-33,M10Y) (KD ≈ 40.6 nM) versus the full-length agonist radioligand [¹²⁵I]-hGLP-2(1-33,M10Y) (KD ≈ 59.3 nM), reflecting differential receptor interaction modes [3].
  • Functional Profiling: In vitro assays confirm partial agonism in cAMP accumulation but reduced β-arrestin recruitment versus GLP-2(1-33), suggesting biased signaling inherent to the truncated metabolite [3].

Table 3: Radioligand Binding Parameters for M10Y-Modified GLP-2 Analogs

Parameter[¹²⁵I]-hGLP-2(1-33,M10Y)[¹²⁵I]-hGLP-2(3-33,M10Y)Biological Significance
KD (nM)59.340.6Comparable high-affinity binding
BmaxLowerHigherEnhanced receptor occupancy by metabolite
On-rate (kon)SlowerFasterRapid metabolite-receptor engagement
Off-rate (koff)SlowerFasterTransient metabolite binding
GLP-1R Cross-reactivityLow (Ki ≈ 130 nM)Low (Ki ≈ 330 nM)Receptor selectivity retained

Properties

Product Name

hGLP-2(3-33,M10Y)

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

Molecular Formula

C160H242N40O54

Molecular Weight

3589.9 g/mol

InChI

InChI=1S/C160H242N40O54/c1-20-75(11)123(152(246)178-94(47-49-112(163)207)136(230)198-127(81(17)203)156(250)177-92(41-32-33-51-161)135(229)194-126(78(14)23-4)155(249)200-128(82(18)204)157(251)192-109(159(253)254)67-122(222)223)195-147(241)98(55-74(9)10)180-141(235)102(59-87-68-170-91-40-31-30-39-89(87)91)184-143(237)104(62-114(165)209)191-153(247)124(76(12)21-2)196-148(242)101(57-85-37-28-25-29-38-85)182-145(239)107(65-120(218)219)187-133(227)93(42-34-52-169-160(167)168)175-131(225)80(16)172-130(224)79(15)173-137(231)96(53-72(5)6)179-142(236)103(61-113(164)208)185-146(240)108(66-121(220)221)188-138(232)97(54-73(7)8)190-154(248)125(77(13)22-3)197-158(252)129(83(19)205)199-149(243)105(63-115(166)210)186-139(233)100(58-86-43-45-88(206)46-44-86)181-134(228)95(48-50-117(212)213)176-144(238)106(64-119(216)217)189-151(245)111(71-202)193-140(234)99(56-84-35-26-24-27-36-84)183-150(244)110(70-201)174-116(211)69-171-132(226)90(162)60-118(214)215/h24-31,35-40,43-46,68,72-83,90,92-111,123-129,170,201-206H,20-23,32-34,41-42,47-67,69-71,161-162H2,1-19H3,(H2,163,207)(H2,164,208)(H2,165,209)(H2,166,210)(H,171,226)(H,172,224)(H,173,231)(H,174,211)(H,175,225)(H,176,238)(H,177,250)(H,178,246)(H,179,236)(H,180,235)(H,181,228)(H,182,239)(H,183,244)(H,184,237)(H,185,240)(H,186,233)(H,187,227)(H,188,232)(H,189,245)(H,190,248)(H,191,247)(H,192,251)(H,193,234)(H,194,229)(H,195,241)(H,196,242)(H,197,252)(H,198,230)(H,199,243)(H,200,249)(H,212,213)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,253,254)(H4,167,168,169)/t75-,76-,77-,78-,79-,80-,81+,82+,83+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-,128-,129-/m0/s1

InChI Key

YVPAJDRBTJWURG-YXFFYCBWSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)N

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